methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indazole moiety, a thiazole ring, and a methyl ester functional group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of ortho-nitrophenylhydrazine with a suitable aldehyde or ketone.
Thiazole Ring Formation: The thiazole ring can be constructed by the reaction of α-haloketones with thiourea.
Coupling Reaction: The indazole and thiazole moieties are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(methyl)-1,3-thiazole-4-carboxylate
- Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(ethyl)-1,3-thiazole-4-carboxylate
- Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(butyl)-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group at the thiazole ring can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets.
Properties
Molecular Formula |
C16H16N4O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
methyl 2-(1H-indazole-3-carbonylamino)-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H16N4O3S/c1-8(2)13-12(15(22)23-3)17-16(24-13)18-14(21)11-9-6-4-5-7-10(9)19-20-11/h4-8H,1-3H3,(H,19,20)(H,17,18,21) |
InChI Key |
KSUSBMJZSKSJNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=NNC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.